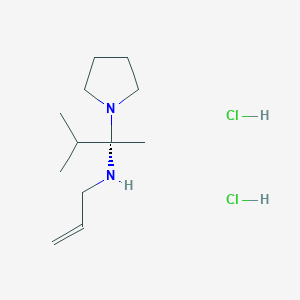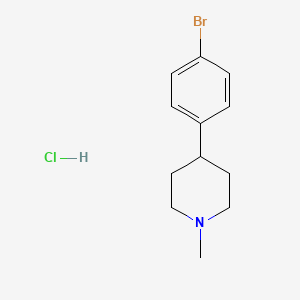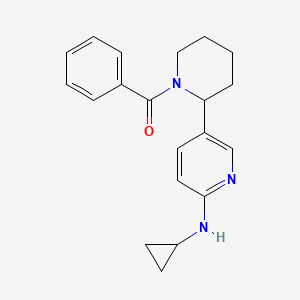
3-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(3-(Trifluorometil)fenil)-1,3,4-oxadiazol-2-il)anilina es un compuesto orgánico que pertenece a la clase de los oxadiazoles. Este compuesto se caracteriza por la presencia de un grupo trifluorometil unido a un anillo fenil, que a su vez está conectado a un anillo oxadiazol y a un grupo anilina. El grupo trifluorometil es conocido por sus propiedades de extracción de electrones, que pueden influir significativamente en el comportamiento químico y la actividad biológica del compuesto .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(5-(3-(Trifluorometil)fenil)-1,3,4-oxadiazol-2-il)anilina generalmente implica la formación del anillo oxadiazol seguida de la introducción de los grupos trifluorometilfenil y anilina. Un método común implica la ciclación de una hidrazida con un derivado de ácido carboxílico para formar el anillo oxadiazol. Las condiciones de reacción a menudo incluyen el uso de agentes deshidratantes como oxicloruro de fósforo (POCl3) o ácido polifosfórico (PPA) bajo reflujo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, los procesos de purificación, como la recristalización o la cromatografía, se optimizan para garantizar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(5-(3-(Trifluorometil)fenil)-1,3,4-oxadiazol-2-il)anilina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otras estructuras heterocíclicas.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo fenil y en el anillo oxadiazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) y nucleófilos (NH3, OH-) en diversas condiciones.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos fenil o oxadiazol .
Aplicaciones Científicas De Investigación
3-(5-(3-(Trifluorometil)fenil)-1,3,4-oxadiazol-2-il)anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas y materiales más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente farmacéutico debido a su estructura química única y su actividad biológica.
Mecanismo De Acción
El mecanismo de acción de 3-(5-(3-(Trifluorometil)fenil)-1,3,4-oxadiazol-2-il)anilina implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometil mejora la capacidad del compuesto para interactuar con moléculas biológicas, lo que podría inhibir enzimas o receptores involucrados en los procesos de la enfermedad. Las vías y los objetivos exactos aún se están investigando, pero la estructura única del compuesto le permite modular varias actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
3-(Trifluorometil)anilina: Similar en estructura, pero carece del anillo oxadiazol.
5-(3-(Trifluorometil)fenil)-1,3,4-oxadiazol: Carece del grupo anilina.
3-(5-(3-(Trifluorometil)fenil)-1,2,4-oxadiazol-2-il)anilina: Similar, pero con una estructura diferente del anillo oxadiazol.
Singularidad
3-(5-(3-(Trifluorometil)fenil)-1,3,4-oxadiazol-2-il)anilina es única debido a la combinación del grupo trifluorometil, el anillo oxadiazol y el grupo anilina. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C15H10F3N3O |
|---|---|
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
3-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-3-9(7-11)13-20-21-14(22-13)10-4-2-6-12(19)8-10/h1-8H,19H2 |
Clave InChI |
SFGGUTMHKPYDBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



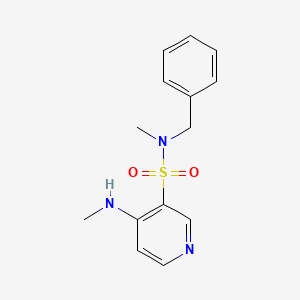

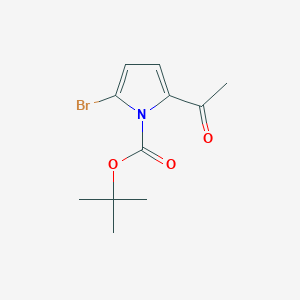
![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)


